molecular formula C10H12INO B398256 4-Iodo-N-isopropylbenzamide CAS No. 425416-87-1

4-Iodo-N-isopropylbenzamide

Cat. No.: B398256
CAS No.: 425416-87-1
M. Wt: 289.11g/mol
InChI Key: DRCCJCULDBSFBM-UHFFFAOYSA-N
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Description

4-Iodo-N-isopropylbenzamide is an organic compound with the molecular formula C10H12INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the para position and an isopropyl group attached to the nitrogen atom of the amide group

Scientific Research Applications

4-Iodo-N-isopropylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of 4-Iodo-N-isopropylbenzamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As a benzamide derivative, it may interact with its targets through the formation of hydrogen bonds or hydrophobic interactions . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the lack of information on its specific targets and mode of action, it is difficult to predict which pathways might be affected .

Pharmacokinetics

As such, its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-isopropylbenzamide typically involves the reaction of 4-iodobenzoic acid with isopropylamine. The process begins with the conversion of 4-iodobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with isopropylamine in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-N-isopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Amidation Reactions: The amide group can react with other reagents to form new amide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid can be used to oxidize the iodine atom.

    Amidation: Reagents like acyl chlorides or anhydrides can be used to modify the amide group.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be formed.

    Oxidation Products: Oxidized derivatives of the original compound.

    Amidation Products: New amide derivatives with different substituents on the nitrogen atom.

Comparison with Similar Compounds

    4-Iodo-N-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.

    4-Iodo-N-ethylbenzamide: Similar structure but with an ethyl group instead of an isopropyl group.

    4-Iodo-N-propylbenzamide: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness: 4-Iodo-N-isopropylbenzamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This can result in different reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-iodo-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCCJCULDBSFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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